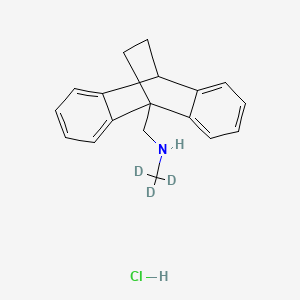
Benzoctamine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoctamine-d3 Hydrochloride is a deuterated form of Benzoctamine, a compound known for its sedative and anxiolytic properties. It is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry. The compound is structurally related to the tetracyclic antidepressant maprotiline and belongs to the class of dibenzobicyclo-octadienes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoctamine-d3 Hydrochloride involves the deuteration of Benzoctamine. The process typically starts with the preparation of Benzoctamine, which is then subjected to deuteration. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents under controlled conditions. The final step involves the formation of the hydrochloride salt by reacting the deuterated Benzoctamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Benzoctamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Benzoctamine-d3 Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacology: Used to study the pharmacokinetics and pharmacodynamics of Benzoctamine and its derivatives.
Biochemistry: Employed in metabolic studies to trace the pathways and interactions of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating anxiety and other conditions.
Industry: Utilized in the development of new drugs and chemical processes
作用機序
The exact mechanism by which Benzoctamine-d3 Hydrochloride exerts its effects is not fully understood. it is known to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects. The compound also antagonizes epinephrine and norepinephrine, contributing to its sedative properties. Studies suggest that it may reduce blood pressure through the adrenergic system .
類似化合物との比較
Benzoctamine-d3 Hydrochloride is structurally similar to other tetracyclic compounds such as maprotiline. its unique isotopic labeling with deuterium distinguishes it from other compounds. This labeling allows for more precise studies in various scientific fields. Similar compounds include:
Maprotiline: A tetracyclic antidepressant with a similar structure but different pharmacological properties.
Diazepam: An anxiolytic drug with similar effects but different chemical structure.
Chlordiazepoxide: Another anxiolytic with a different structure but comparable efficacy
This compound’s unique properties make it a valuable tool in scientific research, providing insights into the pharmacological and biochemical behavior of related compounds.
特性
IUPAC Name |
1,1,1-trideuterio-N-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPJYSIIKYJREH-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)
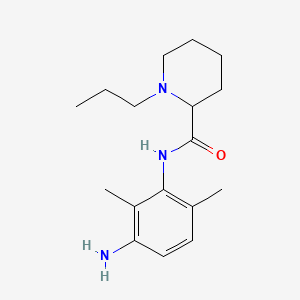
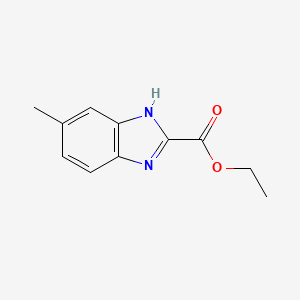
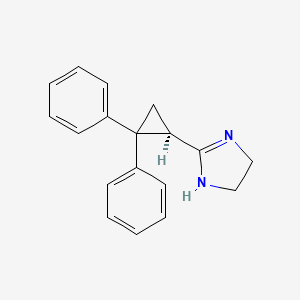
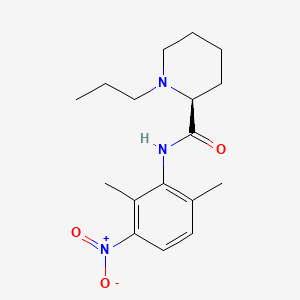

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)
![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)
![[(1R,3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B589278.png)
